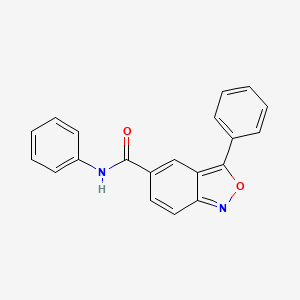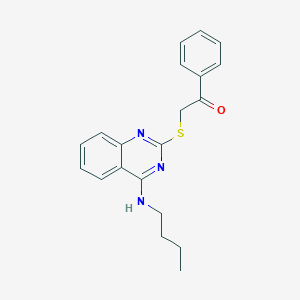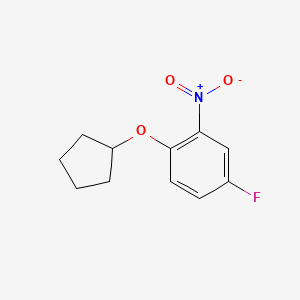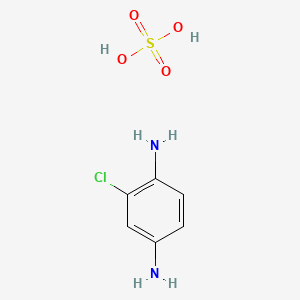![molecular formula C14H16Cl3NO2 B2665353 2-Chloro-N-[(2,5-dichlorophenyl)-(oxolan-3-yl)methyl]propanamide CAS No. 2411257-00-4](/img/structure/B2665353.png)
2-Chloro-N-[(2,5-dichlorophenyl)-(oxolan-3-yl)methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[(2,5-dichlorophenyl)-(oxolan-3-yl)methyl]propanamide is a chemical compound that is widely used in scientific research due to its unique properties. This compound is also known as DCP-LA and is a derivative of phenylbutyrate. DCP-LA is a potent neuroprotective agent that has been shown to have a wide range of therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-[(2,5-dichlorophenyl)-(oxolan-3-yl)methyl]propanamide is not fully understood. However, it is believed that DCP-LA exerts its neuroprotective effects by modulating various signaling pathways in the brain. This compound has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. DCP-LA has also been shown to inhibit the activity of various enzymes that are involved in the production of reactive oxygen species and inflammatory mediators.
Biochemical and Physiological Effects:
2-Chloro-N-[(2,5-dichlorophenyl)-(oxolan-3-yl)methyl]propanamide has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. DCP-LA has also been shown to decrease the production of reactive oxygen species and inflammatory mediators, such as nitric oxide and prostaglandins. In addition, this compound has been shown to improve mitochondrial function and reduce neuronal apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Chloro-N-[(2,5-dichlorophenyl)-(oxolan-3-yl)methyl]propanamide in lab experiments is its potent neuroprotective properties. This compound has been shown to protect against various insults that can cause neuronal damage, making it a valuable tool for studying the mechanisms of neurodegeneration and for developing new therapies for neurological disorders. However, one limitation of using DCP-LA is its potential toxicity. This compound has been shown to induce liver toxicity in some animal models, highlighting the need for careful dose optimization and toxicity testing.
Orientations Futures
There are several future directions for research on 2-Chloro-N-[(2,5-dichlorophenyl)-(oxolan-3-yl)methyl]propanamide. One area of interest is the development of new derivatives of DCP-LA that have improved potency and selectivity for specific neuroprotective pathways. Another area of interest is the investigation of the potential therapeutic applications of DCP-LA in human diseases, such as Alzheimer's disease and traumatic brain injury. Additionally, more research is needed to fully understand the mechanism of action of DCP-LA and its effects on various signaling pathways in the brain.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-[(2,5-dichlorophenyl)-(oxolan-3-yl)methyl]propanamide involves the reaction of 2,5-dichlorobenzyl alcohol with oxalyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 3-oxolane-1-methanol to produce the desired compound. The overall synthesis is a multi-step process and requires careful control of reaction conditions to ensure high yields and purity.
Applications De Recherche Scientifique
2-Chloro-N-[(2,5-dichlorophenyl)-(oxolan-3-yl)methyl]propanamide has been extensively studied for its neuroprotective properties. This compound has been shown to protect against neuronal damage caused by various insults, including oxidative stress, excitotoxicity, and inflammation. DCP-LA has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.
Propriétés
IUPAC Name |
2-chloro-N-[(2,5-dichlorophenyl)-(oxolan-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl3NO2/c1-8(15)14(19)18-13(9-4-5-20-7-9)11-6-10(16)2-3-12(11)17/h2-3,6,8-9,13H,4-5,7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNADBLDSTYPQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1CCOC1)C2=C(C=CC(=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-(2-ethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2665273.png)






(prop-2-yn-1-yl)amine](/img/structure/B2665285.png)
![2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1-yl]-N-phenylacetamide](/img/structure/B2665286.png)
![3-[(1H-Benzimidazol-2-ylmethyl)thio]propanenitrile](/img/structure/B2665288.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2665292.png)
